N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Overview
Description
“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It has a molecular weight of 293.34 g/mol . The compound is white to yellow to brown in color and comes in the form of powder or crystals .
Molecular Structure Analysis
The molecular structure of “N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . The second phenyl ring has a methoxy group attached to it .Physical And Chemical Properties Analysis
“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” has a molecular weight of 293.34 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.07217913 g/mol . The topological polar surface area is 73 Ų . The compound has a heavy atom count of 20 .Scientific Research Applications
Synthesis and Characterization
- N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide and its derivatives are synthesized using various methods. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide via Sonogashira cross-coupling is a notable example, highlighting the compound's relevance in synthetic chemistry (Durgadas, Mukkanti, & Pal, 2012).
Analytical Methods
- The compound and its derivatives have been subject to various analytical studies. For instance, differential pulse polarography and voltammetric studies have been conducted on Nimesulide, a derivative of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, showcasing its electrochemical properties (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Structural Analysis
- X-ray powder diffraction and DFT optimized molecular geometries have been utilized to study the structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide derivatives. Such analyses contribute to our understanding of molecular interactions and properties (Dey et al., 2015).
Quantum-Chemical Calculations
- Theoretical calculations have been applied to derivatives of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide to predict their optimized state and free energy, offering insights into the molecular orbitals involved in spectrum formation (Xue, Shahab, Zhenyu, & Padabed, 2022).
Synthesis of Derivatives
- Research has been conducted on the synthesis of various derivatives, such as N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide, which have been analyzed through Hirshfeld surfaces and fingerprint plots. This research contributes to the development of new compounds with potential pharmaceutical applications (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Safety And Hazards
The compound should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
properties
IUPAC Name |
N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJXMJGWKDFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445180 | |
Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
CAS RN |
123664-84-6 | |
Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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